5-Iodo-2,3-dimethyl-2H-indazole
CAS No.:
Cat. No.: VC13569892
Molecular Formula: C9H9IN2
Molecular Weight: 272.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H9IN2 |
|---|---|
| Molecular Weight | 272.09 g/mol |
| IUPAC Name | 5-iodo-2,3-dimethylindazole |
| Standard InChI | InChI=1S/C9H9IN2/c1-6-8-5-7(10)3-4-9(8)11-12(6)2/h3-5H,1-2H3 |
| Standard InChI Key | IRUGEMNYJQFNDS-UHFFFAOYSA-N |
| SMILES | CC1=C2C=C(C=CC2=NN1C)I |
| Canonical SMILES | CC1=C2C=C(C=CC2=NN1C)I |
Introduction
Chemical Structure and Nomenclature
5-Iodo-2,3-dimethyl-2H-indazole (IUPAC name: 5-iodo-2,3-dimethylindazole) belongs to the indazole family, a class of heterocyclic aromatic compounds. Its molecular formula is C₈H₇IN₂, with a molecular weight of 258.06 g/mol . The structure features:
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A methyl group (-CH₃) at the 2-position of the pyrazole ring.
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A second methyl group at the 3-position.
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An iodine atom at the 5-position of the benzene ring.
The 2H designation indicates that the tautomeric form places the hydrogen atom on the nitrogen at the 2-position, rendering the compound aromatic and stable . The SMILES notation (Cn1cc2cc(ccc2n1)I) further clarifies the connectivity and substitution pattern .
Synthesis Methodologies
Alkylation of Indazole Precursors
Physicochemical Properties
Spectral Characterization
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¹H NMR: Methyl groups at the 2- and 3-positions resonate as singlets near δ 2.67–4.21 ppm, as seen in analogous 2,3-dimethylindazoles . The aromatic protons adjacent to iodine exhibit deshielding, with signals appearing downfield (e.g., δ 7.71–8.51 ppm) .
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13C NMR: The iodine-bearing carbon typically resonates near δ 90–100 ppm, while methyl carbons appear at δ 20–25 ppm .
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Mass Spectrometry: The molecular ion peak ([M+H]⁺) is observed at m/z 259.07, consistent with the molecular formula C₈H₇IN₂ .
Solubility and Stability
The compound is sparingly soluble in water but dissolves in polar aprotic solvents like DMSO and DMF . It is stable under inert atmospheres but may degrade upon prolonged exposure to light or moisture due to the labile C–I bond .
Applications in Pharmaceutical Chemistry
Role as a Synthetic Intermediate
5-Iodo-2,3-dimethyl-2H-indazole serves as a versatile intermediate in drug discovery. The iodine atom enables cross-coupling reactions (e.g., Suzuki-Miyaura or Ullmann couplings) for introducing aryl or heteroaryl groups . For example, visible-light-driven decarboxylative coupling of 2H-indazoles with carboxylic acids has been used to synthesize biaryl indazoles, which are valuable in kinase inhibitor development .
Anticancer Agent Development
Indazole derivatives are prominent in oncology research. Pazopanib, a tyrosine kinase inhibitor, utilizes a 2,3-dimethyl-6-nitro-2H-indazole intermediate . The structural similarity of 5-iodo-2,3-dimethyl-2H-indazole suggests potential utility in analogous anticancer scaffolds, where iodine could be replaced with targeting moieties.
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